molecular formula C19H24BrNO3 B315897 2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL

2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL

Cat. No.: B315897
M. Wt: 394.3 g/mol
InChI Key: VEOMKJJXHVVBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is a complex organic compound with a unique structure that includes benzyloxy, bromo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL typically involves multiple steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to form N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-amino-2-methyl-1-propanol .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. The process involves using readily available raw materials and efficient reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the benzyloxy, bromo, and methoxy groups.

    Benzyloxybenzylamine: Contains the benzyloxy and benzylamine groups but lacks the bromo and methoxy groups.

Uniqueness

2-({[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H24BrNO3

Molecular Weight

394.3 g/mol

IUPAC Name

2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C19H24BrNO3/c1-19(2,13-22)21-11-15-9-16(20)18(17(10-15)23-3)24-12-14-7-5-4-6-8-14/h4-10,21-22H,11-13H2,1-3H3

InChI Key

VEOMKJJXHVVBMT-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)OC

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)OC

Origin of Product

United States

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